N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Attachment of the Butyl and Phenyl Groups: These groups can be introduced via alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyridazinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules that include the thiophene ring, which is known for its electronic properties.
Acetamide Derivatives: Compounds with the acetamide functional group, which can influence solubility and reactivity.
Uniqueness
N-butyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-butyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-2-3-13-22(16-8-5-4-6-9-16)20(25)15-23-19(24)12-11-17(21-23)18-10-7-14-26-18/h4-12,14H,2-3,13,15H2,1H3 |
InChI Key |
OJFWBRHFSHAYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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